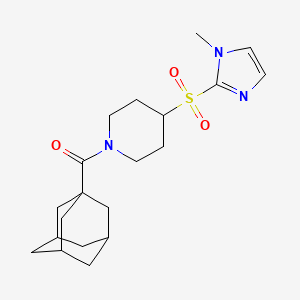![molecular formula C16H23N5O2 B2715849 1-(2-Ethoxyphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea CAS No. 2320923-22-4](/img/structure/B2715849.png)
1-(2-Ethoxyphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxyphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as EMU-01 and is known for its ability to modulate the activity of certain enzymes and proteins in the body. In Furthermore, we will also list possible future directions for research on this compound.
Mécanisme D'action
The exact mechanism of action of EMU-01 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This can lead to changes in biochemical pathways and physiological processes, which may be useful for studying the mechanisms of various diseases and disorders.
Biochemical and physiological effects:
EMU-01 has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. It has also been shown to have anti-inflammatory effects and may be useful for studying the mechanisms of inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of EMU-01 for lab experiments is its ability to modulate the activity of certain enzymes and proteins in the body. This makes it a potentially useful tool for studying the mechanisms of various diseases and disorders. However, one limitation of EMU-01 is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several possible future directions for research on EMU-01. One area of interest is its potential applications in the treatment of various diseases and disorders. For example, it may be useful for developing new drugs that target specific enzymes or proteins involved in the development of certain diseases. Another area of interest is its potential use as a tool for studying the mechanisms of various diseases and disorders. This may involve further studies on its mechanism of action, as well as its effects on different biochemical pathways and physiological processes.
Méthodes De Synthèse
The synthesis of EMU-01 involves a multi-step process that begins with the reaction of 2-chloroethyl ethyl ether with 2-ethoxyphenol. This reaction produces 1-(2-ethoxyphenyl)-2-chloroethanol, which is then reacted with 3-methyl-1-(1,2,4-triazol-1-yl)butan-2-amine to produce the final product, EMU-01.
Applications De Recherche Scientifique
EMU-01 has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its ability to modulate the activity of certain enzymes and proteins in the body. This makes it a potentially useful tool for studying the mechanisms of various diseases and disorders.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-4-23-15-8-6-5-7-13(15)19-16(22)20-14(12(2)3)9-21-11-17-10-18-21/h5-8,10-12,14H,4,9H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLIRMTYINSPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC(CN2C=NC=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2715773.png)

![3,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2715776.png)
![(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2715777.png)


![Ethyl 2-[[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2715780.png)

![4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one](/img/structure/B2715785.png)

